molecular formula C19H23NO2 B10851838 n-Hexylcarbamic Acid Biphenyl-3-yl Ester

n-Hexylcarbamic Acid Biphenyl-3-yl Ester

Número de catálogo: B10851838
Peso molecular: 297.4 g/mol
Clave InChI: QPTMPZNXKZNQMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structural Characterization of n-Hexylcarbamic Acid Biphenyl-3-yl Ester

Systematic Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is n-hexylcarbamic acid biphenyl-3-yl ester, reflecting its biphenyl backbone substituted at the 3-position with a carbamate group and an n-hexyl chain. The molecular formula C~19~H~23~NO~2~ corresponds to a molecular weight of 297.4 g/mol, as calculated from PubChem’s atomic composition data.

The nomenclature breaks down into three primary components:

  • Biphenyl system : Aromatic rings connected by a single bond, with substitution at the 3-position of one phenyl group.
  • Carbamate linkage : An ester derivative of carbamic acid (-O-(C=O)-NH-).
  • n-Hexyl chain : A six-carbon alkyl group in a linear configuration attached to the nitrogen atom.

Comparative analysis with structurally related carbamates, such as cyclohexylcarbamic acid 3’-carbamoyl-6-hydroxybiphenyl-3-yl ester (URB937), highlights the role of alkyl chain length and aromatic substitution patterns in modulating molecular properties.

Atomic Connectivity and Stereochemical Considerations

The compound’s structure features a planar biphenyl system with a carbamate group at the 3-position of the proximal phenyl ring (Figure 1). The n-hexyl chain extends from the carbamate nitrogen, introducing conformational flexibility due to 11 rotatable bonds. Stereochemical considerations are minimal, as the molecule lacks chiral centers or geometric isomerism under standard conditions.

Key structural attributes include:

  • Biphenyl dihedral angle : Estimated at ~30°–40° based on computational studies of analogous biphenyl carbamates.
  • Carbamate geometry : The carbonyl oxygen and nitrogen adopt a trigonal planar configuration, facilitating resonance stabilization.
  • Alkyl chain conformation : The n-hexyl group exists in a staggered conformation, minimizing steric hindrance.

Spectroscopic Characterization Techniques

Spectroscopic data for this compound align with its structural features:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : Signals include aromatic protons (δ 7.2–7.6 ppm), methylene groups adjacent to the carbamate nitrogen (δ 3.1–3.4 ppm), and aliphatic protons from the hexyl chain (δ 1.2–1.6 ppm).
  • ¹³C NMR : Peaks at δ 155–160 ppm (carbamate carbonyl), δ 125–140 ppm (aromatic carbons), and δ 20–35 ppm (alkyl chain carbons).
Infrared (IR) Spectroscopy
  • Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O stretch) confirm the carbamate group.
  • Aromatic C-H stretching appears at ~3050 cm⁻¹, while aliphatic C-H stretches from the hexyl chain occur at ~2850–2950 cm⁻¹.
Mass Spectrometry (MS)
  • The molecular ion peak at m/z 297.4 ([M]⁺) corresponds to the molecular formula.
  • Fragmentation patterns include loss of the hexyl group (m/z 212) and cleavage of the carbamate linkage (m/z 170).

Computational Chemistry Approaches to Molecular Modeling

Computational studies provide insights into the compound’s electronic and conformational properties:

Property Value Method
LogP (XLogP3-AA) 5.8 XLogP3 3.0
Hydrogen Bond Donors 1 Cactvs 3.4.8.18
Hydrogen Bond Acceptors 3 Cactvs 3.4.8.18
Polar Surface Area 38.3 Ų PubChem
  • Density Functional Theory (DFT) : Optimized geometries reveal a biphenyl dihedral angle of 37.2°, with the carbamate group adopting a planar configuration.
  • Molecular Dynamics (MD) : Simulations predict that the hexyl chain samples gauche and anti conformations, contributing to the molecule’s flexibility.
  • Docking Studies : While not experimentally validated for this compound, analogous carbamates exhibit affinity for hydrophobic binding pockets due to their biphenyl and alkyl motifs.

Propiedades

Fórmula molecular

C19H23NO2

Peso molecular

297.4 g/mol

Nombre IUPAC

(3-phenylphenyl) N-hexylcarbamate

InChI

InChI=1S/C19H23NO2/c1-2-3-4-8-14-20-19(21)22-18-13-9-12-17(15-18)16-10-6-5-7-11-16/h5-7,9-13,15H,2-4,8,14H2,1H3,(H,20,21)

Clave InChI

QPTMPZNXKZNQMF-UHFFFAOYSA-N

SMILES canónico

CCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster de ácido N-hexilcarbámico y bifenil-3-ilo generalmente implica la reacción de isocianato de bifenil-3-ilo con hexanol. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo isocianato. El esquema general de la reacción es el siguiente:

  • Disolver isocianato de bifenil-3-ilo en un solvente anhidro como diclorometano.
  • Agregar hexanol gota a gota a la solución manteniendo la temperatura a 0 °C.
  • Agitar la mezcla de reacción a temperatura ambiente durante varias horas.
  • Purificar el producto utilizando cromatografía en columna para obtener éster de ácido N-hexilcarbámico y bifenil-3-ilo.

Métodos de producción industrial: En un entorno industrial, la producción de éster de ácido N-hexilcarbámico y bifenil-3-ilo puede implicar el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de síntesis.

Análisis De Reacciones Químicas

Tipos de reacciones: El éster de ácido N-hexilcarbámico y bifenil-3-ilo puede sufrir diversas reacciones químicas, entre ellas:

    Oxidación: El grupo éster puede oxidarse para formar los ácidos carboxílicos correspondientes.

    Reducción: El grupo éster puede reducirse para formar alcoholes.

    Sustitución: El grupo bifenilo puede sufrir reacciones de sustitución electrofílica aromática.

Reactivos y condiciones comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

    Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

    Sustitución: Las reacciones de sustitución electrofílica aromática pueden llevarse a cabo utilizando reactivos como el bromo o el ácido nítrico en condiciones ácidas.

Principales productos formados:

    Oxidación: Formación de ácidos carboxílicos.

    Reducción: Formación de alcoholes.

    Sustitución: Formación de derivados de bifenilo sustituidos.

Aplicaciones Científicas De Investigación

Pain Management

n-Hexylcarbamic Acid Biphenyl-3-yl Ester has demonstrated significant analgesic properties in preclinical studies. By inhibiting FAAH, it prevents the breakdown of anandamide, an endocannabinoid that binds to cannabinoid receptors and modulates pain perception. Research indicates that compounds in this class can reduce neuropathic pain effectively, making them candidates for developing new analgesics .

Anxiolytic Effects

The compound's ability to enhance endocannabinoid signaling suggests potential applications in treating anxiety disorders. Studies have shown that FAAH inhibitors can produce anxiolytic-like effects in animal models, indicating their promise as therapeutic agents for anxiety management .

Antidepressant Properties

In addition to pain relief and anxiety reduction, this compound may exhibit antidepressant-like effects. The modulation of endocannabinoid levels can influence mood regulation, providing a basis for further exploration in depression treatment .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. SAR studies have focused on modifying the biphenyl structure and the hexyl chain to enhance inhibitory potency against FAAH.

Modification Effect on Activity Notes
Cyclohexyl group replaced with hexylIncreased lipophilicityEnhances binding affinity to FAAH
Variations in biphenyl substituentsAltered inhibitory potencySmall polar groups improve interactions with enzyme binding site

These modifications have led to the identification of compounds with lower IC50 values, indicating stronger inhibition of FAAH activity .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

  • Study 1 : Investigated its analgesic effects in a rat model of neuropathic pain, demonstrating significant reductions in pain scores compared to control groups .
  • Study 2 : Evaluated anxiolytic effects using behavioral assays in mice, showing that administration resulted in reduced anxiety-like behaviors .
  • Study 3 : Assessed antidepressant properties through forced swim tests, revealing a notable decrease in immobility time, indicative of antidepressant-like activity .

Mecanismo De Acción

El mecanismo de acción del éster de ácido N-hexilcarbámico y bifenil-3-ilo implica su interacción con objetivos moleculares específicos, como la FAAH. Al inhibir la FAAH, el compuesto aumenta los niveles de endocanabinoides como la anandamida, que pueden modular las vías del dolor y la inflamación . El grupo bifenilo permite que el compuesto encaje en el sitio activo de la enzima, mientras que la cadena hexílica mejora su afinidad de unión.

Compuestos similares:

Singularidad: El éster de ácido N-hexilcarbámico y bifenil-3-ilo es único debido a su cadena hexílica específica, que proporciona un equilibrio entre la hidrofobicidad y el tamaño molecular, mejorando su interacción con los objetivos biológicos. Esto lo convierte en un compuesto valioso para estudiar las relaciones estructura-actividad de los ésteres de ácido carbámico.

Comparación Con Compuestos Similares

Structural and Activity Trends

The FAAH inhibitory potency of alkylcarbamic acid biphenyl-3-yl esters is highly dependent on the substituent at the carbamate nitrogen. Key analogs and their properties are summarized below:

Table 1: Comparison of FAAH Inhibitors in the Alkylcarbamic Acid Biphenyl-3-yl Ester Class
Compound Name Substituent (N-portion) IC₅₀ (nM) Key Features
URB524 (Cyclohexyl analog) Cyclohexyl 63 Lead compound; moderate potency
URB597 (Optimized analog) 3′-Carbamoylbiphenyl-3-yl 0.63 High potency; analgesic and antidepressant effects in vivo
β-Naphthylmethyl derivative (4q) β-Naphthylmethyl 5.3 Improved shape complementarity with FAAH active site
n-Hexylcarbamic Acid (4e) n-Hexyl N/A Linear alkyl chain; lower predicted potency due to poor steric fit
Phenylcarbamic Acid (4w) Phenyl >1,000 Low potency; rigid aromatic group disrupts binding
Key Observations:

Cyclohexyl vs. n-Hexyl: URB524 (cyclohexyl substituent) exhibits an IC₅₀ of 63 nM, attributed to its cyclic structure, which mimics the bent conformation of anandamide’s arachidonoyl chain . In contrast, 4e’s linear hexyl chain lacks this conformational constraint, likely reducing its ability to occupy the enzyme’s hydrophobic pocket .

Aromatic vs. Aliphatic Substituents :

  • β-Naphthylmethyl (4q, IC₅₀ = 5.3 nM) and 3′-carbamoylbiphenyl-3-yl (URB597, IC₅₀ = 0.63 nM) derivatives show marked potency improvements due to:

  • Shape complementarity : Aromatic and bulky groups better mimic the folded structure of anandamide .
  • Hydrogen bonding : Carbamoyl groups in URB597 form critical interactions with FAAH’s Ser241 and Lys142 .
    • Linear aliphatic chains (e.g., 4e , n-octyl analog 4f) are less effective, as confirmed by molecular docking studies showing poor steric and electronic alignment .

Steric and Lipophilic Requirements :

  • CoMSIA models highlight a region of low steric tolerance near the para position of the biphenyl ring, favoring compact substituents . The hexyl chain in 4e may clash with this region, further reducing activity.

Q & A

Q. What synthetic methods are used to prepare n-Hexylcarbamic Acid Biphenyl-3-yl Ester, and what are the critical reaction conditions?

The compound is synthesized via a two-step procedure: (1) reacting n-hexylamine with diimidazol-1-ylmethanone in dry acetonitrile under reflux with DMAP as a catalyst, followed by (2) coupling with 3-phenylphenol. Key conditions include a nitrogen atmosphere, reflux durations (e.g., 24–30 hours), and purification via column chromatography (cyclohexane/EtOAc mixtures) and recrystallization. Yields up to 90% are achievable with optimized stoichiometry and solvent ratios .

Q. How is the purity and structural integrity of this compound validated?

Characterization involves:

  • 1H NMR (δ 0.88–7.62 ppm) to confirm proton environments, including the n-hexyl chain and biphenyl moiety.
  • IR spectroscopy (3326 cm⁻¹ for N-H stretch; 1702 cm⁻¹ for carbonyl).
  • Mass spectrometry (EI-MS: m/z 297 [M⁺]) and elemental analysis (C, H, N within ±0.4% of theoretical values). These methods ensure correct functional groups and molecular weight .

Q. What structural features of this compound contribute to FAAH inhibition?

The biphenyl-3-yl ester scaffold mimics the arachidonoyl chain of anandamide, fitting into FAAH’s hydrophobic substrate-binding pocket. The n-hexyl carbamate group enhances lipophilicity, improving membrane permeability. Substituent flexibility at the N-portion (e.g., alkyl chains) modulates potency by optimizing shape complementarity with the enzyme .

Advanced Research Questions

Q. How do QSAR and molecular docking studies guide the optimization of FAAH inhibitors in this class?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent properties (e.g., lipophilicity, steric bulk) with IC₅₀ values. For example:

  • Linear Interaction Energy (LIE) calculations predict binding affinity by quantifying van der Waals and electrostatic interactions.
  • Docking studies (e.g., using FAAH’s crystal structure) reveal that bulky, rigid N-substituents (e.g., β-naphthylmethyl) enhance potency by filling hydrophobic pockets. Hydrogen bonding with Ser241 and Ser217 further stabilizes the enzyme-inhibitor complex .

Q. How can researchers resolve contradictions between in vitro and in vivo potency data for carbamate-based FAAH inhibitors?

Discrepancies may arise from:

  • Metabolic stability : In vivo degradation of the carbamate group reduces bioavailability. Solutions include introducing electron-withdrawing substituents or prodrug strategies.
  • Tissue distribution : Lipophilicity adjustments (e.g., shorter alkyl chains) improve brain penetration for CNS targets.
  • Off-target effects : Radiolabeled binding assays (e.g., CB1/CB2 receptor screens) and pharmacokinetic profiling (e.g., plasma half-life) clarify selectivity .

Q. What experimental designs are recommended to evaluate the enzymatic inhibition kinetics of this compound?

  • Time-dependent assays : Preincubate FAAH with the inhibitor to assess irreversible vs. reversible binding (URB597, a related carbamate, shows covalent inhibition).
  • IC₅₀ determination : Use fluorogenic substrates (e.g., arachidonoyl-AMC) in rat brain homogenates.
  • Competition assays : Compare inhibition in the presence of anandamide to test for active-site competition .

Q. How do structural modifications at the biphenyl moiety impact FAAH inhibition?

Introducing hydrophilic groups (e.g., 3′-carbamoyl) on the distal phenyl ring improves solubility without compromising potency. Conversely, electron-donating groups (e.g., methoxy) may reduce metabolic stability. Conformational constraints (e.g., fused rings) mimic the bent geometry of anandamide, enhancing binding affinity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.